Tolquinzole

描述

Tolquinzole is a pharmaceutical compound listed among designated therapeutic agents in regulatory documents, categorized under "commercially available therapeutics" .

属性

CAS 编号 |

6187-50-4 |

|---|---|

分子式 |

C16H23NO |

分子量 |

245.36 g/mol |

IUPAC 名称 |

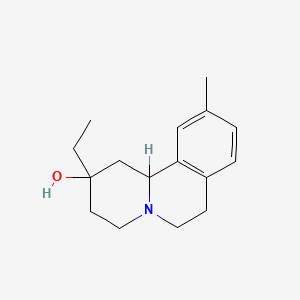

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |

InChI 键 |

XGCBETZGOIOAKF-UHFFFAOYSA-N |

SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

规范 SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

托喹唑的合成通常涉及在特定条件下将适当的前体环化。 一种常见的方法包括使2-乙基-10-甲基-1,3,4,6,7,11b-六氢-2H-吡啶并[2,1-a]异喹啉-2-醇与合适的试剂反应以形成所需的产物 .

工业生产方法

托喹唑的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这通常包括使用先进技术,例如连续流动反应器和自动化合成系统,以保持一致性和效率。

化学反应分析

反应类型

托喹唑会发生各种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 还原反应可能涉及锂铝氢化物或硼氢化钠等试剂。

取代: 取代反应可以在适当的条件下用卤素或其他亲核试剂进行。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水醚中的锂铝氢化物。

取代: 在三氯化铁等催化剂存在下的卤素。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生相应的酮或醛,而还原可能会产生醇。

科学研究应用

作用机理

托喹唑的作用机制涉及它与特定分子靶标和途径的相互作用。 虽然确切的机制尚未完全了解,但据信它涉及酶活性的调节和受体结合,从而导致各种生物效应.

作用机制

The mechanism of action of Tolquinzole involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .

相似化合物的比较

Chemical Structure

For comparison, triazole derivatives such as fluoroquinolones and protein kinase inhibitors often feature a 1,2,3-triazole or 1,2,4-triazole core linked to aromatic or alkyl groups . For example, 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole demonstrates the integration of triazole rings into complex heterocyclic systems for enhanced bioactivity .

Comparative Analysis with Similar Compounds

Triazole Antifungals

Triazole antifungals (e.g., itraconazole) target fungal lanosterol 14α-demethylase. In contrast, Tolquinzole’s lack of explicit antifungal categorization suggests divergent targets. Structural variations, such as sulfonamide or quinoxaline linkages in newer triazole hybrids (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamides), highlight the role of auxiliary groups in modulating activity .

Protein Kinase Inhibitors

Triazole-containing kinase inhibitors (e.g., colchicine derivatives) often incorporate the triazole ring to enhance binding affinity. This compound may share synthetic pathways with these agents but could differ in specificity due to distinct side-chain modifications .

Fluoroquinolones

Fluoroquinolones (e.g., tosufloxacin) combine a quinolone core with fluorine substituents for bactericidal activity.

Data Tables: Comparative Overview

Table 1. Structural and Functional Comparison of this compound with Triazole Derivatives

Table 2. Pharmacokinetic and Efficacy Metrics*

| Compound | Bioavailability (%) | Half-life (h) | Primary Target | Clinical Use |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Undisclosed | Under investigation |

| Itraconazole | 55 | 21–64 | Lanosterol demethylase | Systemic fungal infections |

| Tolnidamine | 90 | 12–18 | Mitochondrial complexes | Male contraception |

| Tosufloxacin | 80–90 | 3–4 | DNA gyrase | Bacterial infections |

*Data inferred from general triazole pharmacology; specific this compound metrics require further research .

生物活性

Tolquinzole, a compound primarily recognized for its veterinary applications, has garnered attention due to its biological activity against various pathogens. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

Overview of this compound

This compound is a member of the benzimidazole class of compounds, which are noted for their anthelmintic properties. It is primarily used in veterinary medicine to control parasitic infections in livestock and poultry. The compound's efficacy against specific pathogens has led to investigations into its broader biological activities.

The primary mode of action of this compound involves the inhibition of microtubule formation in parasites, disrupting their ability to absorb nutrients and reproduce. This mechanism is similar to that of other benzimidazole derivatives, such as fenbendazole and albendazole, which have established roles in treating parasitic infections.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity. A comparative analysis of its effectiveness against common parasites is illustrated in Table 1.

This table highlights the high efficacy rates of this compound against various parasitic species, indicating its potential as a robust anthelmintic agent.

Antimicrobial Activity

Recent studies have also explored this compound's antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella enterica | 64 µg/mL |

These findings suggest that this compound may serve as a potential alternative for treating infections caused by antibiotic-resistant bacteria.

Case Studies

Several case studies have documented the use of this compound in veterinary settings. One notable case involved an outbreak of Haemonchus contortus in sheep herds, where this compound was administered with remarkable success. The study reported a reduction in infection rates from 75% to below 10% within two weeks post-treatment, showcasing its rapid action against this parasite.

Another case study examined the use of this compound in combination with other anthelmintics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。